N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
説明
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a bis-heterocyclic carboxamide featuring two fused benzo[c][1,2,5]thiadiazole (BTD) rings. The core structure is distinguished by:
- Fluorine substitution at position 6 of the first BTD ring, which may enhance metabolic stability and electron-withdrawing effects.
- Methyl groups at positions 1 and 3 of the sulfonamide-modified BTD ring (2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole), contributing to steric bulk and solubility modulation.
This compound’s design leverages sulfur-containing heterocycles, which are prevalent in pharmaceuticals for their bioisosteric properties and metabolic resistance .
特性
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S2/c1-20-13-6-9(16)11(7-14(13)21(2)26(20,23)24)17-15(22)8-3-4-10-12(5-8)19-25-18-10/h3-7H,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFPNUKZYGQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of functional groups. The process may utilize various organic reactions such as condensation and cyclization to achieve the desired structure. While specific synthetic routes for this compound are not extensively documented in current literature, related compounds in the benzothiadiazole family often follow similar synthetic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, compounds from the same family have been evaluated for their ability to inhibit PD-L1 (Programmed Death-Ligand 1), a key protein involved in cancer immune evasion. One study highlighted a related compound with an IC50 value of 1.8 nM against PD-L1, suggesting that similar derivatives may exhibit potent anticancer activities through modulation of immune checkpoints .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiadiazole derivatives has been explored through their effects on cyclooxygenase (COX) enzymes. Compounds have shown selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects. In vitro studies have demonstrated that certain derivatives can achieve IC50 values as low as 0.04 μM for COX-2 inhibition . These findings suggest that N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide may possess similar anti-inflammatory effects.
Mechanistic Insights
The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example:
- COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins.
- PD-L1 Interaction : Compounds that inhibit PD-L1 can enhance T-cell responses against tumors by preventing the PD-1/PD-L1 interaction.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | Compound L7 | PD-L1 Inhibition | 1.8 nM |
| Study B | Compound 10a | COX-2 Inhibition | 0.04 μM |
| Study C | Compound 13a | Analgesic Activity | 51% protection |
These studies highlight the promising biological activities associated with compounds structurally similar to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide.
類似化合物との比較
Structural Analogues with Benzo[c][1,2,5]thiadiazole Moieties
Key Observations :
- The target compound’s bis-BTD architecture contrasts with hybrid structures like ND-11543, which combines imidazothiazole and BTD moieties. The dual BTD system may improve π-π stacking in target binding but reduce solubility compared to ND-11543’s flexible piperazine linker .
- The 6-fluoro substituent is shared with ’s compound, suggesting a common strategy to optimize electronic effects and metabolic stability .
Substituent-Driven Modifications
- Methyl vs. Trifluoromethyl Groups: compounds (e.g., ND-11564) use trifluoromethyl phenoxy groups for lipophilicity and protease resistance, whereas the target compound employs methyl groups for milder steric effects .
- Carboxamide Linkage : Unlike ’s 1,3,4-thiadiazole derivatives (e.g., 6a–g), which prioritize hydrogen-bonding via thioamide groups, the target compound’s carboxamide linkage balances rigidity and polarity .
Pharmacological Implications (Inferred)
- Fluorine and Sulfonamide Groups : The 6-fluoro and 2,2-dioxido groups may mimic ’s compound, which showed improved solubility and stability in preclinical models .
- Dual BTD Cores: This design could enhance target engagement (e.g., kinase or protease inhibition) compared to single-heterocycle analogues like ’s nitrobenzo[d][1,3]dioxolyl methanone derivatives .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound | ND-11543 |
|---|---|---|---|
| Molecular Weight | ~490 g/mol (estimated) | 464.83 g/mol | 546.51 g/mol |
| LogP (Predicted) | 3.2–3.8 (highly lipophilic) | 2.9 | 4.1 |
| Hydrogen Bond Donors | 2 (amide NH) | 1 | 3 |
Table 2: Structural Features Influencing Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
